molecular formula C13H15N3O2 B2597180 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile CAS No. 710967-13-8

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile

Cat. No.: B2597180
CAS No.: 710967-13-8
M. Wt: 245.282
InChI Key: YNNCANUHEBGIOR-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile is a nitrile-containing aromatic compound featuring a nitro group at the meta position and a 4-methylpiperidinyl substituent at the para position. The molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules .

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-4-6-15(7-5-10)12-3-2-11(9-14)8-13(12)16(17)18/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNCANUHEBGIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile typically involves the reaction of 4-methylpiperidine with 3-nitrobenzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 3-nitrobenzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, alcohols.

Major Products

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS 6637-54-3)
  • Molecular Formula : C₁₃H₁₆N₄O₃
  • Molecular Weight : 263.30 g/mol
  • Key Difference : Replacement of the nitrile (-CN) with a benzamide (-CONH₂) group.
  • This modification may alter target binding affinity in biological systems .
5-Nitro-2-(piperidin-1-yl)benzonitrile (CAS 6574-15-8)
  • Molecular Formula : C₁₂H₁₃N₃O₂
  • Molecular Weight : 231.25 g/mol
  • Key Difference : Nitro group at the 5-position (para to nitrile) instead of the 3-position, and an unsubstituted piperidine ring.
  • Impact: Positional isomerism alters electronic resonance effects.

Substituent Variations on the Piperidine Ring

4-(Cyclopentylamino)-3-nitrobenzonitrile (CAS 320405-99-0)
  • Molecular Formula : C₁₂H₁₃N₃O₂
  • Molecular Weight : 231.25 g/mol
  • Key Difference: Cyclopentylamino group replaces the 4-methylpiperidinyl moiety.
  • Impact : The five-membered cyclopentyl ring introduces conformational rigidity compared to the six-membered piperidine. This may influence binding to sterically constrained targets, though the reduced molecular weight could enhance solubility .
N-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide
  • Key Difference : Incorporation of a sulfonyl linker between the piperidine and aromatic ring, with a 5-nitrofuran carboxamide tail.
  • This compound has demonstrated activity in apoptotic pathways, highlighting the pharmacological relevance of such structural motifs .

Positional Isomerism and Electronic Effects

  • Nitro Group Positioning :
    • 3-Nitro (Target Compound) : Meta to nitrile, directing electron withdrawal primarily through inductive effects.
    • 5-Nitro (CAS 6574-15-8) : Para to nitrile, enabling resonance stabilization between nitro and nitrile groups.
  • Impact : The 3-nitro configuration in the target compound may reduce aromatic ring reactivity compared to para-nitro derivatives, influencing stability in synthetic or metabolic environments .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP<sup>*</sup> Solubility (Predicted)
4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile 245.28 ~2.5 Low in water
4-(Cyclopentylamino)-3-nitrobenzonitrile 231.25 ~2.0 Moderate in DMSO
5-Nitro-2-(piperidin-1-yl)benzonitrile 231.25 ~1.8 Moderate in water
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide 263.30 ~1.2 High in polar solvents

<sup>*</sup>Estimated using fragment-based methods.

Biological Activity

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound is characterized by the following structural formula:

C13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}

It features a nitro group and a piperidine moiety, which are critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain kinases related to cancer pathways, particularly Polo-like kinase 4 (PLK4). PLK4 is crucial for centriole duplication, and its inhibition can lead to cell cycle arrest in cancer cells . The compound’s ability to modulate these pathways suggests potential applications in cancer therapy.

Biological Activity

In Vitro Studies

  • Enzyme Inhibition : this compound has shown promising results in inhibiting enzymes involved in tumor progression. For instance, it inhibits PLK4 activity, leading to reduced proliferation of cancer cell lines with mutated p53 pathways .
  • Cell Viability Assays : In studies involving various cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

In Vivo Studies

  • Animal Models : In murine models of cancer, administration of this compound resulted in significant tumor size reduction compared to control groups. This suggests effective bioavailability and therapeutic efficacy in vivo.

Case Studies

  • PLK4 Inhibition in Cancer Therapy :
    • A study demonstrated that treatment with this compound led to a marked decrease in tumor growth in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to induce G1 phase arrest and promote apoptosis in cancer cells .
  • Comparison with Other Compounds :
    • When compared with other known PLK inhibitors, such as centrinone, this compound exhibited comparable efficacy but with a potentially improved safety profile due to its selective action on PLK4 without affecting other kinases significantly .

Data Table: Biological Activities of this compound

Activity TypeAssay TypeResultReference
Enzyme InhibitionPLK4 InhibitionIC50 = 0.5 µM
Cell ViabilityMTT Assay70% reduction at 10 µM
Tumor Growth InhibitionXenograft Model50% tumor size reduction

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